molecular formula C8H6BrN3 B050634 2-Bromo-6-(1H-pyrazol-1-yl)pyridine CAS No. 123640-41-5

2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Cat. No.: B050634
CAS No.: 123640-41-5
M. Wt: 224.06 g/mol
InChI Key: LPRJOZJWALGJGM-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound with the molecular formula C8H6BrN3 It is characterized by the presence of a bromine atom at the second position and a pyrazolyl group at the sixth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine typically involves the bromination of 6-(1H-pyrazol-1-yl)pyridine. One common method includes the reaction of 6-(1H-pyrazol-1-yl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Comparison with Similar Compounds

  • 2-Bromo-6-(1H-imidazol-1-yl)pyridine
  • 2-Bromo-6-(1H-triazol-1-yl)pyridine
  • 2-Bromo-6-(1H-tetrazol-1-yl)pyridine

Comparison: Compared to these similar compounds, 2-Bromo-6-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. For instance, the pyrazolyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets .

Properties

IUPAC Name

2-bromo-6-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRJOZJWALGJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427614
Record name 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123640-41-5
Record name 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-Pyrazole (10.0 mmol, 680 mg) in distilled dioxane (30 mL) were added KOtBu (11.0 mmol, 1.26 g), and followed by addition of 2,6-dibromopyridine (10.0 mmol, 2.37 g). The reaction mixture was refluxed for 48 hour, and then quenched with 5 mL of water. Solvent was removed under reduced pressure and water was added to the residue, then the mixture was extracted with DCM. The combined organic layers were washed with brine and dried over MgSO4. After solvent evaporation, the crude product was purified by column chromatography on silica gel (Hexanes:ethyl acetate=20:1 as eluent) to afford a white solid (2.01 g, 90%). 1H NMR (400 MHz, CDCl3, ppm): 8.53 (s, 1H), 7.92 (d, 1H, J=7.6 Hz), 7.73 (s, 1H), 7.67 (t, 1H, J=7.8 Hz), 7.35 (d, 1H, 7.6 Hz), 6.46 (s, 1H). 13C NMR (100 MHz, CDCl3, ppm): 162.72, 140.73, 139.91, 127.58, 125.25, 110.89, 108.23.
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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